4-fluoro-N-(4-(2-oxo-2-(pentylamino)ethyl)thiazol-2-yl)benzamide
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Overview
Description
4-fluoro-N-(4-(2-oxo-2-(pentylamino)ethyl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This particular compound has gained attention in scientific research due to its potential therapeutic applications and unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-(2-oxo-2-(pentylamino)ethyl)thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via nucleophilic aromatic substitution reactions using fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Amidation Reaction: The final step involves the coupling of the thiazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine (TEA) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(4-(2-oxo-2-(pentylamino)ethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4-fluoro-N-(4-(2-oxo-2-(pentylamino)ethyl)thiazol-2-yl)benzamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-(2-oxo-2-(pentylamino)ethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole core structure and exhibit similar biological activities.
Indole Derivatives: Indole-based compounds also show diverse biological activities and can be compared in terms of their therapeutic potential.
Uniqueness
4-fluoro-N-(4-(2-oxo-2-(pentylamino)ethyl)thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological properties and enhance its efficacy in certain applications .
Properties
IUPAC Name |
4-fluoro-N-[4-[2-oxo-2-(pentylamino)ethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S/c1-2-3-4-9-19-15(22)10-14-11-24-17(20-14)21-16(23)12-5-7-13(18)8-6-12/h5-8,11H,2-4,9-10H2,1H3,(H,19,22)(H,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNONMXIEHOMMNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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